(3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxylic acids or their derivatives to form amide bonds.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Coupling Reagents: Such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide synthesis.
Major Products Formed
Deprotected Amino Acid: Upon removal of the Boc group.
Peptides: Formed through coupling reactions with other amino acids or peptides.
Scientific Research Applications
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function through peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including the formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized .
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid: Characterized by the presence of a Boc-protected amino group.
Tert-butyl (3S)-3-((tert-butoxy)carbonyl)amino-4-((2R,4R)-2-((1S,2R)-1-((cyclopropanesulfonyl)carbamoyl)-2-ethenylcyclopropyl)carbamoyl)-4-((6-methoxyisoquinolin-1-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate: Another Boc-protected amino acid derivative with additional functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .
Properties
Molecular Formula |
C11H20N2O4 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
(3S,4S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)12-8-6-13(4)5-7(8)9(14)15/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t7-,8+/m0/s1 |
InChI Key |
VUWUBDIBQTWFSE-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@@H]1C(=O)O)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C |
Origin of Product |
United States |
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